1-((4-Methoxyphenyl)diazenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methoxyphenyl)diazenyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a diazenyl group, which is further connected to a methoxyphenyl group
Preparation Methods
The synthesis of 1-((4-Methoxyphenyl)diazenyl)pyrrolidine typically involves the reaction of 4-methoxyaniline with pyrrolidine in the presence of a diazotization reagent. The reaction conditions often include an acidic medium to facilitate the formation of the diazonium salt, which then reacts with pyrrolidine to form the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
1-((4-Methoxyphenyl)diazenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the diazenyl group to an amine, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-Methoxyphenyl)diazenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable diazenyl group.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)diazenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-((4-Methoxyphenyl)diazenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)pyrrolidine: Lacks the diazenyl group, resulting in different chemical and biological properties.
4-Methoxyphenylhydrazine: Contains a hydrazine group instead of a pyrrolidine ring, leading to distinct reactivity and applications.
4-Methoxyphenylazo compounds: Similar in structure but may have different substituents on the phenyl ring, affecting their properties and uses.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and diazenyl group, which imparts specific chemical reactivity and potential biological activities.
Properties
CAS No. |
36651-93-1 |
---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
(4-methoxyphenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C11H15N3O/c1-15-11-6-4-10(5-7-11)12-13-14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
MUGWKDATFDQVFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.